4-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde
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Overview
Description
4-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a focal point in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde typically involves the bromination of 1-cyclopropyl-1H-indole-3-carbaldehyde. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for various biologically active structures.
4-Bromo-1H-indole-3-carbaldehyde: Similar in structure but lacks the cyclopropyl group.
Uniqueness
4-Bromo-1-cyclopropyl-1H-indole-3-carbaldehyde is unique due to the presence of both the bromine atom and the cyclopropyl group, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C12H10BrNO |
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Molecular Weight |
264.12 g/mol |
IUPAC Name |
4-bromo-1-cyclopropylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H10BrNO/c13-10-2-1-3-11-12(10)8(7-15)6-14(11)9-4-5-9/h1-3,6-7,9H,4-5H2 |
InChI Key |
XLOLMPBNSAAQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C3=C2C=CC=C3Br)C=O |
Origin of Product |
United States |
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